molecular formula C12H14O3 B1596536 Benzyl levulinate CAS No. 6939-75-9

Benzyl levulinate

Cat. No.: B1596536
CAS No.: 6939-75-9
M. Wt: 206.24 g/mol
InChI Key: KWQUVANYFZOCEA-UHFFFAOYSA-N
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Description

Benzyl levulinate is an organic compound with the molecular formula C12H14O3. It is an ester derived from levulinic acid and benzyl alcohol. This compound is known for its pleasant fragrance and is often used in the fragrance and flavor industry. Its structure consists of a benzyl group attached to the ester functional group of levulinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl levulinate is typically synthesized through the esterification of levulinic acid with benzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or methanesulfonic acid. The general reaction conditions involve heating the reactants under reflux, often in the presence of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the esterification process can be optimized using various catalysts and reaction conditions to maximize yield and efficiency. For instance, the use of metal nitrates as catalysts has been explored to produce levulinate esters, including this compound, under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: Benzyl levulinate undergoes several types of chemical reactions, including:

    Esterification: Formation of this compound from levulinic acid and benzyl alcohol.

    Hydrolysis: Breaking down of this compound into levulinic acid and benzyl alcohol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester group to form alcohol derivatives.

Common Reagents and Conditions:

    Esterification: Catalysts such as sulfuric acid, methanesulfonic acid, or metal nitrates.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: Levulinic acid and benzyl alcohol.

    Reduction: Benzyl alcohol and other alcohol derivatives.

Scientific Research Applications

Benzyl levulinate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma. .

Comparison with Similar Compounds

    Ethyl levulinate: An ester of levulinic acid and ethanol, used as a biofuel additive and in fragrances.

    Methyl levulinate: An ester of levulinic acid and methanol, used in similar applications as ethyl levulinate.

    Butyl levulinate: An ester of levulinic acid and butanol, explored as a biofuel additive and solvent.

Uniqueness of Benzyl Levulinate: this compound is unique due to its benzyl group, which imparts a distinct fragrance and makes it particularly valuable in the fragrance and flavor industry. Its chemical properties and reactivity also differ from other levulinate esters, making it suitable for specific applications where other esters may not be as effective .

Properties

IUPAC Name

benzyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-10(13)7-8-12(14)15-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQUVANYFZOCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219508
Record name Benzyl 4-oxopentanoate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous oil to waxy solid; Strong fruity aroma
Record name Benzyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Benzyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.095-1.101 (20°)
Record name Benzyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6939-75-9
Record name Phenylmethyl 4-oxopentanoate
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Record name Benzyl levulinate
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Record name 6939-75-9
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Record name 6939-75-9
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Record name Benzyl 4-oxopentanoate
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Record name Benzyl 4-oxovalerate
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Record name BENZYL LEVULINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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